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molecular formula C15H10INO3 B8455376 7-Amino-8-hydroxy-3-iodo-2-phenyl-chromen-4-one

7-Amino-8-hydroxy-3-iodo-2-phenyl-chromen-4-one

Cat. No. B8455376
M. Wt: 379.15 g/mol
InChI Key: ZMDVGWMHMVODPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546376B2

Procedure details

Following the procedure used to {1-[4-(2,6-dioxo-8-phenyl-1,2,3,6-tetrahydro-chromeno[7,8-d]imidazol-7-yl)-phenyl]-cyclobutyl}-carbamic acid tert-butyl ester, 7-amino-8-hydroxy-3-iodo-2-phenyl-chromen-4-one was reacted to give the title compound as a yellow solid (105 mg, 100%). LCMS (Method G): RT=3.27, [M+H]+=406.
Name
{1-[4-(2,6-dioxo-8-phenyl-1,2,3,6-tetrahydro-chromeno[7,8-d]imidazol-7-yl)-phenyl]-cyclobutyl}-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([O:5]C(=O)NC1(C2C=CC(C3C(=O)C4C=CC5NC(=O)NC=5C=4OC=3C3C=CC=CC=3)=CC=2)CCC1)(C)(C)C.[NH2:40][C:41]1[C:50]([OH:51])=[C:49]2[C:44]([C:45](=[O:59])[C:46]([I:58])=[C:47]([C:52]3[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=3)[O:48]2)=[CH:43][CH:42]=1>>[I:58][C:46]1[C:45](=[O:59])[C:44]2[CH:43]=[CH:42][C:41]3[NH:40][C:1](=[O:5])[O:51][C:50]=3[C:49]=2[O:48][C:47]=1[C:52]1[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=1

Inputs

Step One
Name
{1-[4-(2,6-dioxo-8-phenyl-1,2,3,6-tetrahydro-chromeno[7,8-d]imidazol-7-yl)-phenyl]-cyclobutyl}-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NC1(CCC1)C1=CC=C(C=C1)C1=C(OC2=C(C1=O)C=CC=1NC(NC12)=O)C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C2C(C(=C(OC2=C1O)C1=CC=CC=C1)I)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted

Outcomes

Product
Name
Type
product
Smiles
IC1=C(OC2=C(C1=O)C=CC=1NC(OC12)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 105 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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